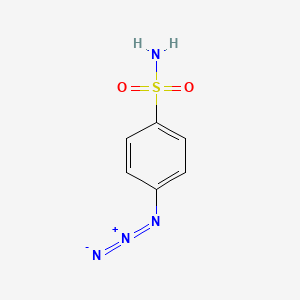

4-叠氮苯磺酰胺

描述

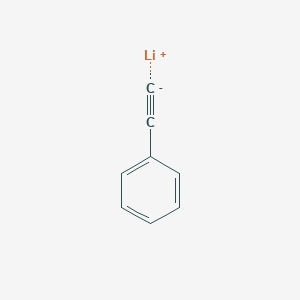

4-叠氮基苯磺酰胺是一种有机化合物,属于苯磺酰胺类。它包含一个与苯环 S 键合的磺酰胺基团,以及连接到苯环上的叠氮基团。

科学研究应用

4-叠氮基苯磺酰胺在科学研究中有多种应用:

药物化学: 它被用作合成药物化合物的中间体,特别是那些针对细菌感染和炎症性疾病的化合物.

材料科学: 该化合物用于开发光响应材料,并作为合成功能化聚合物的先驱.

生物学研究: 它作为一种工具,通过光亲和标记研究酶机制和蛋白质相互作用.

工业应用: 它因其能够进行各种化学转化,而被用于染料和颜料的合成.

作用机制

4-叠氮基苯磺酰胺的作用机制主要涉及其作为光亲和标记的能力。在暴露于紫外线后,叠氮基团形成一个高度反应性的氮烯中间体,该中间体可以与附近的生物分子共价结合。 这种特性使其适用于研究分子相互作用并确定蛋白质上的结合位点 .

类似化合物:

4-氨基苯磺酰胺: 4-叠氮基苯磺酰胺合成的先驱。

4-硝基苯磺酰胺: 另一个具有不同反应性的苯磺酰胺衍生物。

4-氯苯磺酰胺: 结构类似,但具有氯取代基而不是叠氮基团.

独特性: 4-叠氮基苯磺酰胺因其叠氮基团而独一无二,该基团赋予了独特的反应性,并允许特定应用,例如光亲和标记和点击化学。 这使它有别于缺乏叠氮功能的其他苯磺酰胺衍生物 .

生化分析

Biochemical Properties

4-Azidobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the key enzymes it interacts with is dihydropteroate synthase (DHPS). In silico molecular docking analysis has revealed that 4-Azidobenzenesulfonamide successfully occupies the pterin-binding site of DHPS, implying that it exerts its activity by inhibiting this microbial enzyme . This inhibition is crucial for its antimicrobial properties, as DHPS is essential for the synthesis of folate in bacteria.

Additionally, 4-Azidobenzenesulfonamide has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. The inhibition of CA IX by 4-Azidobenzenesulfonamide leads to a reduction in tumor cell proliferation and induces apoptosis . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

4-Azidobenzenesulfonamide exerts various effects on different types of cells and cellular processes. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, 4-Azidobenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of CA IX, which leads to changes in pH and metabolic shifts within the tumor cells.

In microbial cells, 4-Azidobenzenesulfonamide inhibits the growth of Gram-positive and Gram-negative bacteria by targeting DHPS . This inhibition disrupts folate synthesis, which is essential for bacterial growth and replication.

Molecular Mechanism

The molecular mechanism of 4-Azidobenzenesulfonamide involves its binding interactions with specific enzymes and subsequent inhibition of their activity. As mentioned earlier, 4-Azidobenzenesulfonamide binds to the pterin-binding site of DHPS, preventing the enzyme from catalyzing the synthesis of folate . This inhibition leads to a depletion of folate in bacterial cells, ultimately resulting in their death.

In cancer cells, 4-Azidobenzenesulfonamide inhibits CA IX, an enzyme that plays a crucial role in maintaining pH balance and supporting anaerobic glycolysis in tumor cells . By inhibiting CA IX, 4-Azidobenzenesulfonamide disrupts the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azidobenzenesulfonamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Azidobenzenesulfonamide remains stable under controlled conditions, allowing for consistent inhibition of target enzymes over extended periods .

Long-term exposure to 4-Azidobenzenesulfonamide in in vitro studies has demonstrated sustained inhibition of bacterial growth and cancer cell proliferation

Dosage Effects in Animal Models

The effects of 4-Azidobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit bacterial growth and reduce tumor size without causing significant toxicity . At higher doses, 4-Azidobenzenesulfonamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Azidobenzenesulfonamide is involved in several metabolic pathways, primarily through its interactions with enzymes such as DHPS and CA IX. The inhibition of DHPS disrupts the folate synthesis pathway in bacteria, leading to a depletion of folate and subsequent bacterial death . In cancer cells, the inhibition of CA IX affects the glycolytic pathway, leading to changes in pH and metabolic shifts that reduce cell proliferation and induce apoptosis .

Transport and Distribution

The transport and distribution of 4-Azidobenzenesulfonamide within cells and tissues are influenced by its interactions with specific transporters and binding proteins. Studies have shown that the compound is efficiently taken up by cancer cells, particularly those overexpressing CA IX . This selective uptake enhances the compound’s anticancer activity while minimizing its effects on normal cells.

In bacterial cells, 4-Azidobenzenesulfonamide is transported across the cell membrane and accumulates in the cytoplasm, where it exerts its inhibitory effects on DHPS . The compound’s distribution within tissues and its ability to reach target sites are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-Azidobenzenesulfonamide plays a significant role in its activity and function. In cancer cells, the compound is primarily localized in the cytoplasm, where it interacts with CA IX and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.

In bacterial cells, 4-Azidobenzenesulfonamide is also localized in the cytoplasm, where it binds to DHPS and inhibits folate synthesis . The compound’s ability to reach its target enzymes within the cell is essential for its antimicrobial activity.

准备方法

合成路线和反应条件: 4-叠氮基苯磺酰胺的合成通常涉及将 4-氨基苯磺酰胺重氮化,然后与叠氮化钠反应。该过程首先使用亚硝酸,由亚硝酸钠和盐酸原位生成,对 4-氨基苯磺酰胺进行重氮化。生成的重氮盐然后与叠氮化钠反应生成 4-叠氮基苯磺酰胺 .

工业生产方法: 虽然 4-叠氮基苯磺酰胺的具体工业生产方法没有得到广泛记录,但一般方法涉及扩大实验室合成程序。这包括优化反应条件,如温度、压力和试剂浓度,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型: 4-叠氮基苯磺酰胺会发生各种化学反应,包括:

取代反应: 叠氮基团可以参与亲核取代反应,导致形成不同的衍生物。

还原反应: 叠氮基团可以在适当条件下还原为胺基团。

环加成反应: 叠氮基团可以与炔烃发生 1,3-偶极环加成反应,形成三唑.

常用试剂和条件:

取代反应: 常用试剂包括胺或醇等亲核试剂。

还原反应: 还原剂如存在催化剂的氢气或氢化铝锂。

环加成反应: 炔烃和铜 (I) 催化剂通常用于点击化学反应.

主要形成的产物:

取代反应: 各种取代的苯磺酰胺。

还原反应: 4-氨基苯磺酰胺。

环加成反应: 1,2,3-三唑衍生物.

相似化合物的比较

4-Aminobenzenesulfonamide: A precursor in the synthesis of 4-azidobenzenesulfonamide.

4-Nitrobenzenesulfonamide: Another benzenesulfonamide derivative with different reactivity.

4-Chlorobenzenesulfonamide: Similar structure but with a chlorine substituent instead of an azide group.

Uniqueness: 4-Azidobenzenesulfonamide is unique due to its azide group, which imparts distinct reactivity and allows for specific applications such as photoaffinity labeling and click chemistry. This sets it apart from other benzenesulfonamide derivatives that lack the azide functionality .

属性

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-Azidobenzenesulfonamide in current research?

A1: 4-Azidobenzenesulfonamide is primarily utilized as a building block in organic synthesis, specifically for creating 1,2,3-triazole rings via the 1,3-dipolar cycloaddition reaction with alkynes. This reaction, often catalyzed by copper(I), is widely known as "click chemistry" due to its high efficiency and selectivity. [, , , ]

Q2: Why is the incorporation of 4-Azidobenzenesulfonamide into larger molecules of interest?

A2: The sulfonamide group within 4-Azidobenzenesulfonamide plays a crucial role in biological activity. Compounds containing this group exhibit a range of pharmacological properties, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer. Therefore, incorporating 4-Azidobenzenesulfonamide into larger structures allows researchers to explore its potential as a scaffold for developing novel therapeutics, particularly carbonic anhydrase inhibitors. []

Q3: Can you provide an example of how 4-Azidobenzenesulfonamide has been used to synthesize potentially valuable compounds?

A3: Researchers have successfully synthesized triazole-linked O-glycosides of benzene sulfonamides utilizing 4-Azidobenzenesulfonamide as a starting material. [] These glycoconjugates demonstrated promising inhibitory activity against human carbonic anhydrase (hCA) isozymes, including the tumor-associated hCA IX. This finding highlights the potential of 4-Azidobenzenesulfonamide-derived compounds as leads for developing anticancer agents.

Q4: Beyond carbonic anhydrase inhibition, are there other biological activities associated with 4-Azidobenzenesulfonamide derivatives?

A4: Studies have investigated the antibacterial activity of triazole compounds synthesized using 4-Azidobenzenesulfonamide. [, ] Researchers observed varying levels of efficacy against both Gram-positive and Gram-negative bacteria, suggesting the potential of these derivatives as antibacterial agents.

Q5: What analytical techniques are commonly used to characterize compounds derived from 4-Azidobenzenesulfonamide?

A5: Researchers rely on various spectroscopic techniques to characterize the synthesized compounds. These include Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and purity, and Mass Spectrometry (MS) to confirm the molecular weight. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-bis(2-furanyl)-N-[4-(4-morpholinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B1226566.png)

![N-CYCLOPROPYL-2-({[2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B1226576.png)

![2-[1-(2-Hydroxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B1226577.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)

![5-[(4-Acetamido-2-sulfonatophenyl)diazenyl]-6-amino-4-hydroxynaphthalene-2-sulfonate](/img/structure/B1226586.png)

![N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)